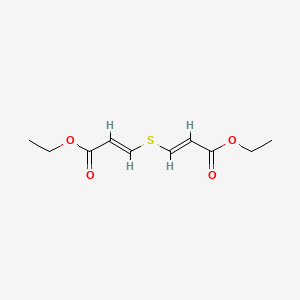

2-Propenoic acid, 3,3'-thiobis-, diethyl ester, (E,E)-

Description

2-Propenoic acid, 3,3’-thiobis-, diethyl ester, (E,E)- is an organic compound with the molecular formula C10H14O4S It is a diester derivative of 2-propenoic acid, featuring a thiobis linkage between two propenoic acid moieties

Properties

CAS No. |

20626-40-8 |

|---|---|

Molecular Formula |

C10H14O4S |

Molecular Weight |

230.28 g/mol |

IUPAC Name |

ethyl (E)-3-[(E)-3-ethoxy-3-oxoprop-1-enyl]sulfanylprop-2-enoate |

InChI |

InChI=1S/C10H14O4S/c1-3-13-9(11)5-7-15-8-6-10(12)14-4-2/h5-8H,3-4H2,1-2H3/b7-5+,8-6+ |

InChI Key |

WXIVZEGISIHXKT-KQQUZDAGSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/S/C=C/C(=O)OCC |

Canonical SMILES |

CCOC(=O)C=CSC=CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3,3’-thiobis-, diethyl ester, (E,E)- typically involves the esterification of 3,3’-thiobis(2-propenoic acid) with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the esterification process, and the product is purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of catalysts and optimized reaction conditions ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3,3’-thiobis-, diethyl ester, (E,E)- can undergo various chemical reactions, including:

Oxidation: The thiobis linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 3,3’-thiobis-, diethyl ester, (E,E)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.

Industry: Utilized in the production of polymers and other materials due to its reactivity and stability.

Mechanism of Action

The mechanism by which 2-Propenoic acid, 3,3’-thiobis-, diethyl ester, (E,E)- exerts its effects depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The thiobis linkage and ester groups can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

- Propanoic acid, 3,3’-thiobis-, didodecyl ester

- Propanoic acid, 3,3’-thiobis-, dimethyl ester

- 2-Propenoic acid, 1,1’-[thiobis(4,1-phenylenethio-2,1-ethanediyl)] ester

Uniqueness

2-Propenoic acid, 3,3’-thiobis-, diethyl ester, (E,E)- is unique due to its specific ester groups and the (E,E)-configuration, which may confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specialized applications where these properties are advantageous.

Biological Activity

2-Propenoic acid, 3,3'-thiobis-, diethyl ester, commonly referred to as thiodiethylpropanoate, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a thiobis group, which may influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its toxicity, antioxidant properties, and potential therapeutic applications.

- Chemical Formula : C₁₄H₂₈O₄S

- Molecular Weight : 288.43 g/mol

- CAS Number : 123-28-4

Biological Activity Overview

The biological activity of thiodiethylpropanoate has been studied in various contexts:

- Toxicity :

-

Antioxidant Properties :

- Thiodiethylpropanoate has been evaluated for its antioxidant capabilities. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

- In vitro studies have demonstrated that compounds with similar structures can scavenge free radicals effectively, indicating that thiodiethylpropanoate could possess similar properties .

-

Anticancer Activity :

- Preliminary research suggests that derivatives of thiodiethylpropanoate may exhibit anticancer properties. For instance, compounds containing thiophene rings have shown promising results in reducing the viability of cancer cell lines such as A549 (a model for non-small cell lung cancer) by inducing apoptosis .

- The structure-activity relationship indicates that modifications in the thiobis moiety can enhance cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .

Case Study 1: Aquatic Toxicity Assessment

A study conducted by the Environmental Protection Agency (EPA) highlighted the acute toxicity of thiodiethylpropanoate to aquatic organisms. The findings revealed that concentrations above a certain threshold could lead to significant mortality rates in fish species, necessitating further investigation into environmental exposure limits.

Case Study 2: Antioxidant Activity Evaluation

Research published in Molecules explored various derivatives of propanoic acid compounds for their antioxidant properties. Thiodiethylpropanoate was included in a comparative analysis where it demonstrated moderate antioxidant activity through DPPH radical scavenging assays. This positions the compound as a potential candidate for further development in antioxidant therapies .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.